molecular formula C15H31N3O B7917459 (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7917459
M. Wt: 269.43 g/mol
InChI Key: RKKXNFFAXIAJOX-KZUDCZAMSA-N
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Description

The compound (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is a chiral molecule featuring a piperidine core substituted at the 3-position with an isopropyl-methyl-aminomethyl group. Its structure includes a ketone-functionalized butan-1-one backbone with stereochemical specificity at the 2-amino and 3-methyl positions.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-8-6-7-13(10-18)9-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKXNFFAXIAJOX-KZUDCZAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CN(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a piperidine derivative with an appropriate alkyl halide, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Catalytic hydrogenation and continuous flow reactors are often employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-derived amino-ketones. Key structural analogs differ in substituents on the piperidine ring, the nature of the amino-alkyl side chains, and stereochemistry. Below is a systematic comparison:

Substituent Variations on the Piperidine Ring

Positional Isomerism
  • 3-Position Substitution (Target Compound): The isopropyl-methyl-amino-methyl group at the piperidine 3-position may enhance steric accessibility for receptor binding compared to analogs with substitutions at other positions .
  • (S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 203047-48-7): The 4-position substitution may stabilize the piperidine chair conformation, improving metabolic stability .
Amino-Alkyl Side Chain Modifications
  • Isopropyl-Methyl-Amino vs. Benzyl-Cyclopropyl-Amino: The target compound’s isopropyl-methyl group offers moderate lipophilicity (predicted logP ~2.1), whereas benzyl-cyclopropyl analogs (e.g., CAS 1354027-37-4) exhibit higher logP values (~3.5) due to aromatic and cyclopropane moieties, which may enhance blood-brain barrier penetration but increase off-target binding risks . Benzyl-Isopropyl-Amino Derivatives:

Stereochemical and Backbone Differences

  • Stereochemistry: All analogs listed retain the (S)-configuration at the 2-amino position, critical for chiral recognition in biological systems.
  • Butan-1-one Backbone: Variations in branching (e.g., 3-methyl vs. 3,3-dimethyl substituents) influence solubility and steric bulk.

Comparative Data Table

Compound Name CAS Number Substituent Position Amino-Alkyl Group Molecular Weight Key Features
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Not provided 3 Isopropyl-methyl-amino ~300 (estimated) Moderate lipophilicity, chiral specificity
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354024-14-8 3 Benzyl-isopropyl-amino 343.51 Enhanced π-π interaction potential
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354027-37-4 2 Benzyl-cyclopropyl-amino 343.51 High logP, conformational constraints
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 203047-48-7 4 Benzyl-cyclopropyl-amino 343.51 Improved metabolic stability

Research Implications and Limitations

While structural comparisons highlight key differences in lipophilicity, substitution patterns, and stereochemistry, experimental data on pharmacological activity, toxicity, and pharmacokinetics are absent in the provided evidence . Further studies are required to:

  • Validate target engagement mechanisms.
  • Optimize substituents for selectivity and solubility.
  • Assess metabolic pathways (e.g., cytochrome P450 interactions).

Biological Activity

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, commonly referred to as a Mannich base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H31N3O
  • Molecular Weight : 269.43 g/mol
  • CAS Number : 1354024-66-0

Biological Activity Overview

Mannich bases, including this compound, have been reported to exhibit a variety of biological activities, including:

  • Anticancer Activity : Research indicates that Mannich bases can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this one have shown cytotoxic effects against prostate cancer (PC-3) and breast cancer (MCF-7) cells, with IC50 values ranging from 8.2 to 32.1 µM .
  • Antimicrobial Properties : The compound has potential antibacterial and antifungal activities. Studies suggest that derivatives of Mannich bases can effectively combat microbial infections, although specific data on this compound's antimicrobial efficacy is still limited .
  • Neurological Effects : Some Mannich bases have been explored for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. The piperidine structure in this compound may contribute to its ability to cross the blood-brain barrier and exert central nervous system effects .
  • Anti-inflammatory and Analgesic Effects : Preliminary studies have indicated that Mannich bases can reduce inflammation and pain, making them candidates for further investigation in pain management therapies .

The biological activity of this compound may involve several mechanisms:

  • DNA Interaction : Some studies suggest that similar compounds may interact with DNA, inhibiting topoisomerase enzymes crucial for DNA replication and repair, leading to cytotoxic effects in cancer cells .
  • Enzyme Inhibition : The ability of Mannich bases to inhibit various enzymes involved in metabolic pathways could explain their diverse biological activities. This includes potential inhibition of proteases and kinases relevant in cancer progression .

Case Studies

Several studies have highlighted the biological significance of Mannich bases:

  • Cytotoxicity in Cancer Cells : A study evaluating various Mannich bases revealed that compounds with piperidine rings were particularly effective against hepatocellular carcinoma (HepG2) and human lung carcinoma (SK-LU-1) cell lines. The most active derivatives demonstrated lower IC50 values compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Research on structurally similar benzotriazole derivatives showed promising antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting that modifications in the structure could enhance efficacy against pathogens .

Data Table: Biological Activities of Related Mannich Bases

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against PC-3, MCF-7 cells; IC50 8.2 - 32.1 µM
AntimicrobialEffective against Staphylococcus aureus
NeuroprotectivePotential effects on neurodegenerative diseases
Anti-inflammatoryReduction in inflammatory markers

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